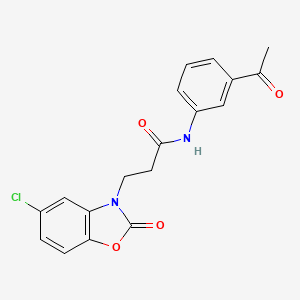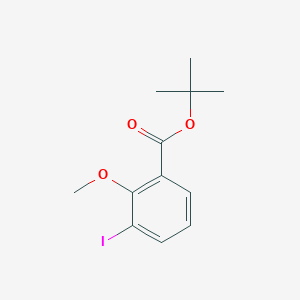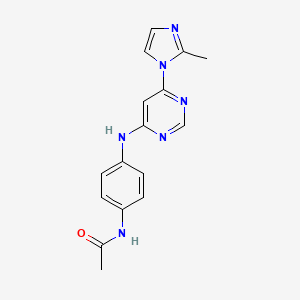
N-(naphthalen-1-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C22H20F3N3O2 and its molecular weight is 415.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes
One of the notable applications of related naphthalen-1-ylmethyl compounds involves their acid-catalyzed ring opening. Specifically, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides have been shown to undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of substituted dibenzoxanthenes. This reaction highlights the compound's role in synthesizing new chemical structures with potential utility in organic synthesis and materials science (Gazizov et al., 2015).
Coordination Polymers for Sensing Applications
Research has explored the use of naphthalene-1-ylmethyl compounds in developing coordination polymers with significant potential for sensing volatile organic compounds (VOCs) and metal ions. These coordination polymers exhibit porosity and stability, demonstrating high selectivity toward specific molecules and ions. Such materials are crucial for environmental monitoring, highlighting the compound's utility in creating sensors (Lakshmanan et al., 2021).
Chemosensors for Transition Metal Ions
The compound's structural analogs have been utilized in developing chemosensors for detecting transition metal ions. These sensors exhibit remarkable selectivity, especially towards Cu2+ ions, demonstrating the potential of naphthalen-1-ylmethyl-based compounds in analytical chemistry and environmental monitoring (Gosavi-Mirkute et al., 2017).
Enhancing Reductive Cleavage of Aromatic Carboxamides
Research has also shown that naphthalen-1-ylmethyl compounds can facilitate the reductive cleavage of aromatic carboxamides under mild conditions. This capability is significant for organic synthesis, particularly in preparing amines from carboxamides with high yields (Ragnarsson et al., 2001).
Metal–Organic Frameworks with Varied Structures
The versatility of naphthalen-1-ylmethyl compounds extends to the construction of metal–organic frameworks (MOFs). These MOFs, synthesized using various ligands and metal ions, demonstrate diverse structural characteristics and functionalities. Such materials are promising for applications in gas storage, separation, and catalysis (Zhang et al., 2014).
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)17-8-10-26-20(12-17)30-18-9-11-28(14-18)21(29)27-13-16-6-3-5-15-4-1-2-7-19(15)16/h1-8,10,12,18H,9,11,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHLBBHQNQZAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)




![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
